molecular formula C27H42N2O5S B12301295 1-(4-benzhydryl-1-piperidyl)-N-octyl-methanimine; sulfuric acid; hydrate

1-(4-benzhydryl-1-piperidyl)-N-octyl-methanimine; sulfuric acid; hydrate

Cat. No.: B12301295
M. Wt: 506.7 g/mol
InChI Key: XJJOCKXOTKLBBS-UHFFFAOYSA-N
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Description

1-(4-benzhydryl-1-piperidyl)-N-octyl-methanimine; sulfuric acid; hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzhydryl group attached to a piperidine ring, which is further linked to an octyl chain through a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzhydryl-1-piperidyl)-N-octyl-methanimine typically involves a multi-step process:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a Friedel-Crafts alkylation reaction, where benzhydryl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst.

    Attachment of the Octyl Chain: The octyl chain is attached through a nucleophilic substitution reaction, where an octyl halide reacts with the piperidine derivative.

    Formation of the Methanimine Group: The methanimine group is introduced by reacting the intermediate compound with formaldehyde and a suitable amine.

    Addition of Sulfuric Acid and Hydration: Finally, sulfuric acid is added to the compound, followed by hydration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzhydryl-1-piperidyl)-N-octyl-methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

1-(4-benzhydryl-1-piperidyl)-N-octyl-methanimine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-benzhydryl-1-piperidyl)-N-octyl-methanimine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-benzhydryl-1-piperidyl)-N-decyl-methanimine
  • 1-(4-benzhydryl-1-piperidyl)-N-dodecyl-methanimine
  • 1-(4-benzhydryl-1-piperidyl)-N-hexyl-methanimine

Uniqueness

1-(4-benzhydryl-1-piperidyl)-N-octyl-methanimine stands out due to its specific octyl chain length, which influences its chemical properties and biological activity. Compared to its analogs with different chain lengths, this compound may exhibit unique solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C27H42N2O5S

Molecular Weight

506.7 g/mol

IUPAC Name

1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine;sulfuric acid;hydrate

InChI

InChI=1S/C27H38N2.H2O4S.H2O/c1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25;1-5(2,3)4;/h7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3;(H2,1,2,3,4);1H2

InChI Key

XJJOCKXOTKLBBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.O.OS(=O)(=O)O

Origin of Product

United States

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